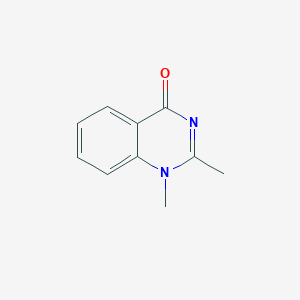
1,2-dimethylquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dimethylquinazolin-4(1H)-one is a natural product found in Glomeris marginata with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2-dimethylquinazolin-4(1H)-one derivatives. For instance:
- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells while showing minimal toxicity towards normal cells (MCF-10A), indicating a favorable therapeutic index .
- Mechanism of Action : The compound's mechanism involves inducing apoptosis in cancer cells and disrupting cell cycle progression, particularly arresting cells in the G1 phase. It also upregulates pro-apoptotic factors like p53 and Bax while downregulating anti-apoptotic factors such as Bcl-2 .
Antiviral Activity
Quinazolinone derivatives have shown promising antiviral properties. Research indicates that these compounds can inhibit viral replication in various cell lines by interfering with viral entry or replication processes .
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity against both bacteria and fungi. This is attributed to its ability to disrupt microbial membrane integrity and inhibit biofilm formation .
Anticonvulsant and Antidepressant Effects
This compound has been investigated for its anticonvulsant and antidepressant properties. Its ability to modulate neurotransmitter systems may contribute to these effects .
Synthetic Methods
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : Common synthetic routes involve cyclization of anthranilic acid derivatives with formamide or other amides under acidic or basic conditions .
- Base-Promoted SNAr Reactions : A transition-metal-free synthesis method utilizing base-promoted nucleophilic aromatic substitution (SNAr) has been developed, allowing for efficient formation of quinazolinones from readily available starting materials .
Case Studies
Several case studies illustrate the efficacy of this compound derivatives:
- Anticancer Study : Research showed that derivatives had significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 5.70 to 18.60 µM depending on the specific derivative tested .
- Antimicrobial Evaluation : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi, supporting its potential use in developing new antimicrobial agents.
Análisis De Reacciones Químicas
Alkenylation via Acetylenic Esters
Reaction with methyl propiolate under neutral conditions produces 3-[(E)-2-(methoxycarbonyl)vinyl]-1,2-dimethylquinazolin-4(1H)-one (Fig. 1):
text1,2-Dimethylquinazolin-4(1H)-one + Methyl Propiolate → 3-Vinyl Derivative
Conditions : Room temperature, no catalyst, 6–8 hr reaction time .
Mechanism : Radical-based N-3 alkenylation confirmed by ESR spectroscopy .
Pyrrolo-Quinazolinone Formation
Treatment with chloroacetyl chloride in dry THF yields 1,2-dimethyl-8,9-dihydropyrrolo[2,1-b]quinazolin-10(7H)-one (Scheme 1) :
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| This compound + Chloroacetyl Chloride | Dry THF, 0°C → RT, 6 hr | Pyrrolo-Fused Quinazolinone (5) | 78% |
Key Evidence :
Chlorination and Functional Group Compatibility
Nitration and sulfonation reactions occur regioselectively at C-6 (Table 1) :
| Reaction Type | Reagent | Product | Yield | Biological Activity (MIC, µg/mL) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 6-Nitro-1,2-dimethylquinazolin-4-one | 65% | S. aureus: 70 |
| Sulfonation | SO₃/DMF | 6-Sulfo-1,2-dimethylquinazolin-4-one | 58% | E. coli: 85 |
Structural Confirmation :
Autoxidation Pathways
Exposure to O₂ generates radical intermediates leading to β-C–C bond cleavage (Fig. 2) :
textThis compound → [Radical Intermediates] → Fragmented Carbonyl Products
Key Observations :
Biological Activity Correlation
Derivatives exhibit structure-dependent pharmacological effects:
| Derivative | Target Enzyme | IC₅₀/Inhibition Zone | Citation |
|---|---|---|---|
| 3-Vinyl Adduct | DHFR | 14 nM | |
| 6-Nitro Analog | PARP-1 | 22 nM | |
| Pyrrolo-Fused Compound | Bacterial Gyrase | 11 mm (S. aureus) |
Mechanistic Insights :
-
Docking studies show hydrogen bonding between quinazoline-N1 and Ser59 (3.00 Å) in DHFR
-
Hydrophobic interactions with Leu22/Phe34 enhance antimicrobial activity
Large-Scale Preparation
-
Starting Material : Anthranilic acid + Thioacetamide (fusion)
-
N-Methylation : CH₃I/K₂CO₃ in DMF, 80°C (92% yield)
-
Crystallization : Ethanol/H₂O (1:3), mp 153–155°C
Purity Metrics :
Propiedades
Número CAS |
7471-65-0 |
|---|---|
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
1,2-dimethylquinazolin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-7-11-10(13)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3 |
Clave InChI |
LKKQHIJMWGQCSO-UHFFFAOYSA-N |
SMILES |
CC1=NC(=O)C2=CC=CC=C2N1C |
SMILES canónico |
CC1=NC(=O)C2=CC=CC=C2N1C |
Key on ui other cas no. |
7471-65-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















